molecular formula C13H9ClN2O4 B2588977 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime CAS No. 338403-52-4

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2588977
CAS No.: 338403-52-4
M. Wt: 292.68
InChI Key: YBOPKSXAQGYWPU-OVCLIPMQSA-N
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Description

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chlorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route starts with the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol. This intermediate is then subjected to a formylation reaction to introduce the aldehyde group, resulting in 4-(2-chlorophenoxy)-3-nitrobenzaldehyde. Finally, the aldehyde is converted to the oxime by reacting with hydroxylamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound notable for its unique combination of functional groups, which bestow it with distinct chemical reactivity and biological activity. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound features a chlorophenoxy group, a nitro group, and an oxime functional group attached to a benzene ring. Its molecular structure can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}ClN2_{2}O3_{3}
  • Molecular Weight : 280.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that similar compounds exhibit antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). The mechanism of action often involves:

  • Inhibition of Ion Channels : Compounds like this compound may inhibit ion channels such as TMEM206, which is crucial for Cl^- ion transport across membranes.
  • Antimicrobial Activity : The presence of the nitro group is often associated with enhanced antimicrobial properties, making it a candidate for further medicinal chemistry studies.

Biological Activity Data

Activity Type Description
AntiviralExhibits significant activity against TMV; mechanism involves ion channel inhibition.
AntimicrobialPotential applications in developing antimicrobial agents due to structural properties.
AnticancerInvestigated as a precursor in the synthesis of anticancer compounds.

Case Studies and Research Findings

  • Antiviral Activity : A study focused on the synthesis of penta-1,4-diene-3-one oxime derivatives showed that modifications similar to those in this compound could lead to enhanced antiviral efficacy against TMV. The IC50 values reported for related compounds were promising, suggesting a similar potential for this compound.
  • Antimicrobial Properties : Research into the structure-activity relationship (SAR) of nitro-substituted phenolic compounds indicated that the presence of both nitro and oxime functionalities can significantly enhance antimicrobial activity. This suggests that this compound may serve as an important lead compound in drug development.
  • Pharmacological Applications : In medicinal chemistry, the compound has been explored as an intermediate in synthesizing pharmaceutical agents targeting various diseases, including cancer and microbial infections.

Properties

IUPAC Name

(NE)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-12(10)20-13-6-5-9(8-15-17)7-11(13)16(18)19/h1-8,17H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOPKSXAQGYWPU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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